LITHIUM MANGANESE OXIDE

Descripción general

Descripción

Lithium manganese oxide is a compound widely recognized for its application as a cathode material in lithium-ion batteries. It is known for its three-dimensional spinel structure, which allows for efficient lithium-ion diffusion, making it a popular choice for high-rate applications. The compound is valued for its low cost, environmental friendliness, and good thermal stability .

Mecanismo De Acción

Target of Action

Lithium Manganese Oxide (LMO) is primarily used as a cathode material in lithium-ion batteries . The primary targets of LMO are the lithium ions and electrons in the battery. The Mn and Ru atoms are the active sites for the oxygen reduction reaction (ORR) .

Mode of Action

LMO functions through an intercalation/de-intercalation mechanism, similar to other commercialized secondary battery technologies . During the discharge of the battery, lithium ions are de-intercalated from the LMO and move towards the anode through the electrolyte. Simultaneously, electrons move through the external circuit, creating an electric current .

Biochemical Pathways

The key biochemical pathway involved in the functioning of LMO is the redox (reduction-oxidation) process. During the discharge of the battery, the lithium ions are oxidized (lose electrons), and during the charging process, they are reduced (gain electrons) . This redox process contributes to the high capacity and energy density of the battery .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LMO, we can discuss its analogous properties in terms of its stability, performance, and lifespan within a battery system. LMO has a high specific capacity and voltage, but it also faces issues such as fast voltage/capacity fading, poor rate performance, and low initial Coulombic efficiency . These factors impact the overall performance and efficiency of the battery.

Result of Action

The result of LMO’s action is the generation of electric current in lithium-ion batteries. It contributes to the high energy density of the battery due to its distinctive anionic redox processes . Issues such as voltage/capacity fading and poor rate performance can hinder its effectiveness .

Action Environment

The performance and stability of LMO can be influenced by various environmental factors. For instance, temperature can impact the rate of the redox reactions and thus the efficiency of the battery. Additionally, the presence of impurities or defects in the LMO can also affect its performance . Various modification methods, including surface modification, doping, morphology and structure design, binder and electrolyte additives, and integration strategies, are being researched to improve the performance of LMO in different environments .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Lithium Manganese Oxide are primarily related to its role in lithium-ion batteries

Cellular Effects

As a component of lithium-ion batteries, its primary function is in energy storage rather than biological processes .

Molecular Mechanism

The molecular mechanism of this compound is primarily understood in the context of its role in lithium-ion batteries . It does not have a known biological mechanism of action, as it is not typically involved in biochemical reactions or processes.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is primarily used in the development and testing of lithium-ion batteries

Dosage Effects in Animal Models

There is limited information available on the effects of this compound dosage in animal models. As a component of lithium-ion batteries, it is not typically administered to animals in a research context .

Transport and Distribution

As a component of lithium-ion batteries, it is not typically found within biological systems .

Métodos De Preparación

Lithium manganese oxide can be synthesized through various methods, each with its own advantages and limitations:

High-Temperature Solid-Phase Method: This involves mixing lithium and manganese precursors, followed by calcination at high temperatures.

Sol-Gel Method: This method involves the formation of a gel from a solution containing lithium and manganese precursors, followed by drying and calcination.

Hydrothermal Synthesis: This method involves reacting lithium and manganese precursors in an aqueous solution at high temperatures and pressures.

Microwave Synthesis: This method uses microwave radiation to heat the precursors, resulting in shorter reaction times and improved electrochemical performance.

Co-Precipitation Method: This involves the simultaneous precipitation of lithium and manganese compounds from a solution, followed by calcination.

Análisis De Reacciones Químicas

Lithium manganese oxide undergoes several types of chemical reactions, primarily in the context of its use in batteries:

Oxidation and Reduction: During battery operation, lithium ions are intercalated and de-intercalated from the manganese oxide structure.

Disproportionation: When the average oxidation state of manganese drops below Mn^3.5, Mn^3+ can disproportionate to form Mn^2+ and Mn^4+.

Surface Reactions: The surface of this compound can react with the electrolyte, forming a cathode-electrolyte interface layer that affects battery performance.

Aplicaciones Científicas De Investigación

Lithium manganese oxide has a wide range of scientific research applications:

Comparación Con Compuestos Similares

Lithium manganese oxide is often compared with other cathode materials such as:

Lithium Cobalt Oxide (LiCoO2): Known for its high energy density but more expensive and less thermally stable.

Lithium Iron Phosphate (LiFePO4): Offers excellent thermal stability and long cycle life but has a lower energy density.

Lithium Nickel Manganese Cobalt Oxide (LiNiMnCoO2): Provides a balance between energy density, cost, and thermal stability.

Lithium Nickel Cobalt Aluminum Oxide (LiNiCoAlO2): Known for its high energy density and good thermal stability but more expensive.

This compound stands out for its cost-effectiveness, environmental friendliness, and good thermal stability, making it a popular choice for various applications .

Propiedades

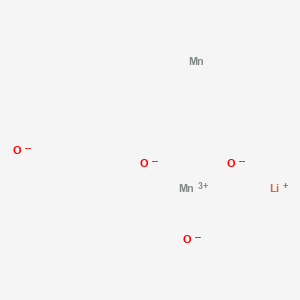

IUPAC Name |

lithium;manganese;manganese(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.2Mn.4O/q+1;;+3;4*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYZTOPVWURGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-2].[O-2].[O-2].[O-2].[Mn].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiMn2O4-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12057-17-9 | |

| Record name | Lithium manganese oxide (LiMn2O4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium manganese oxide (LiMn2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium manganese oxide (LiMn2O4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and structure of lithium manganese oxide used in batteries?

A1: The most common form used in batteries is spinel this compound, with the molecular formula LiMn2O4. It possesses a three-dimensional spinel framework structure where lithium ions occupy tetrahedral 8a sites, manganese ions reside in octahedral 16d sites, and oxygen ions occupy 32e sites. [, ] This specific arrangement allows for efficient lithium-ion intercalation and deintercalation during battery charge and discharge cycles. []

Q2: How does the crystal structure of this compound influence its performance as a cathode material?

A2: The three-dimensional spinel structure of LiMn2O4 features interconnected tunnels that provide pathways for lithium-ion migration during electrochemical cycling. [, ] The dimension and direction of these lithium-ion pathways directly impact the distance lithium ions travel during charge and discharge, thus influencing the material's rate capability and power output. []

Q3: What are the limitations of pure LiMn2O4 as a cathode material?

A3: Despite its advantages, pure LiMn2O4 suffers from capacity fading, particularly at elevated temperatures. [, ] This fading stems from several factors, including:

- Manganese Dissolution: Manganese ions (Mn2+) tend to dissolve into the electrolyte, especially at higher voltages and temperatures, leading to a loss of active material and capacity degradation. [, , ]

- Jahn-Teller Distortion: Upon lithium extraction during charging, Mn3+ ions in LiMn2O4 induce a structural distortion from cubic to tetragonal symmetry, leading to strain and capacity loss. [, , ]

- Low Electronic Conductivity: LiMn2O4 exhibits relatively low electronic conductivity, which can limit its rate capability and power output. [, ]

Q4: What are the common methods used for synthesizing this compound for battery applications?

A4: Several methods are employed for synthesizing this compound, each with advantages and disadvantages:

- Solid-state reaction: This traditional method involves mixing and heating solid precursors at high temperatures. While simple, it can result in inhomogeneous products with a broad particle size distribution. []

- Sol-gel method: This approach utilizes a liquid solution to form a gel precursor, which is then calcined to obtain the final product. It allows for better control over stoichiometry and particle size compared to the solid-state method. []

- Hydrothermal synthesis: This method uses high pressure and temperature in an aqueous solution to synthesize crystalline materials. It enables the production of well-defined morphologies and can be used to dope the material with other elements. [, , ]

- Solution combustion synthesis: This technique utilizes a self-sustaining exothermic reaction between metal salts and an organic fuel. It offers advantages like short reaction times, low cost, and the ability to produce nanoparticles with a high surface area. []

Q5: How can doping modify the properties of this compound?

A5: Doping involves introducing foreign atoms into the LiMn2O4 lattice to enhance its properties. Doping can:

- Improve Structural Stability: Incorporating elements like cobalt (Co), chromium (Cr), nickel (Ni), aluminum (Al), or titanium (Ti) can enhance structural stability by suppressing Jahn-Teller distortion and reducing manganese dissolution. [, , , ]

- Enhance Conductivity: Doping with ions like aluminum (Al) or niobium (Nb) can improve the electronic conductivity of the material, leading to better rate capability. [, ]

Q6: What surface modifications can enhance the performance of this compound cathodes?

A6: Coating the LiMn2O4 particles with protective layers is a common strategy to improve their performance. Effective coatings include:

- Carbonaceous Materials: Coatings with carbon nanotubes, graphene, or amorphous carbon can enhance electronic conductivity and act as a physical barrier to impede manganese dissolution. [, ]

- Metal Oxides: Coatings with metal oxides like aluminum oxide (Al2O3), zirconium oxide (ZrO2), or titanium oxide (TiO2) can provide a protective layer against electrolyte attack and suppress manganese dissolution. [, ]

- Phosphates: Lithium iron phosphate (LiFePO4) coatings can improve the high-rate performance and thermal stability of LiMn2O4. []

Q7: How does this compound interact with the electrolyte during charge and discharge?

A7: During charging, lithium ions are extracted from the LiMn2O4 cathode and migrate through the electrolyte to the anode, while electrons flow through the external circuit. This process is reversed during discharge. The electrolyte plays a crucial role in facilitating ion transport and maintaining a stable electrochemical environment. [, ]

Q8: How does the morphology of this compound particles affect the performance of batteries?

A8: Particle morphology significantly influences electrode performance. For example:

- Nanostructured materials: Using nanoparticles or nanorods can provide a larger surface area for lithium-ion intercalation and deintercalation, leading to higher capacity and improved rate capability. [, , ]

- Porous structures: Creating porous structures within the material can enhance electrolyte penetration and shorten lithium-ion diffusion paths, further improving rate performance. [, ]

Q9: What are the advantages of using this compound in high-power applications?

A9: this compound, particularly in nanostructured and modified forms, exhibits good high-power performance due to its ability to accommodate rapid lithium-ion intercalation and deintercalation. This makes it suitable for applications requiring high current densities, such as power tools and electric vehicles. [, , ]

Q10: What are the safety considerations associated with this compound cathodes?

A10: While generally considered safe, this compound cathodes, like other lithium-ion battery components, require careful handling and use to prevent safety hazards. Overcharging or short-circuiting can lead to thermal runaway and potential fire hazards. Implementing appropriate battery management systems and using high-quality materials can mitigate these risks. [, ]

Q11: What are the current research directions aimed at further improving this compound cathodes?

A11: Research efforts are focused on:

- Developing novel doping strategies: Exploring new dopants and combinations to further enhance structural stability, conductivity, and electrochemical performance. [, ]

- Optimizing surface modifications: Investigating advanced coating techniques and materials to create more effective protective layers and enhance performance. [, ]

- Developing sustainable synthesis methods: Exploring greener and more cost-effective methods for synthesizing high-performance this compound materials. [, ]

- Understanding degradation mechanisms: Conducting in-depth studies to elucidate the complex degradation mechanisms occurring within LiMn2O4 cathodes, paving the way for more targeted solutions. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)